

# Validating Rock2-IN-2 Specificity for ROCK2 Over ROCK1: A Comparative Guide

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Compound of Interest		
Compound Name:	Rock2-IN-2	
Cat. No.:	B8103287	Get Quote

This guide provides an objective comparison of the inhibitor **Rock2-IN-2**, focusing on its selectivity for Rho-associated coiled-coil containing protein kinase 2 (ROCK2) over its isoform, ROCK1. The information presented is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor studies and cell signaling research.

The two highly homologous ROCK isoforms, ROCK1 and ROCK2, are key downstream effectors of the RhoA GTPase and play crucial roles in regulating cellular processes like cytoskeletal dynamics, cell migration, and smooth muscle contraction.[1][2] While they share 92% identity in their kinase domains, their distinct cellular functions and localizations make the development of isoform-specific inhibitors a critical goal for targeted therapeutic intervention and for dissecting their unique signaling pathways.[3]

## **Quantitative Analysis of Kinase Inhibition**

The inhibitory activity of **Rock2-IN-2** was assessed against both ROCK1 and ROCK2. The half-maximal inhibitory concentration (IC50), a standard measure of inhibitor potency, was determined for each isoform. The results demonstrate a clear preferential inhibition of ROCK2.

**Rock2-IN-2** is a selective dual inhibitor of ROCK1 and ROCK2, with IC50 values of 160 nM and 21 nM, respectively.[4] This indicates that **Rock2-IN-2** is approximately 7.6 times more potent at inhibiting ROCK2 than ROCK1 under the tested conditions.

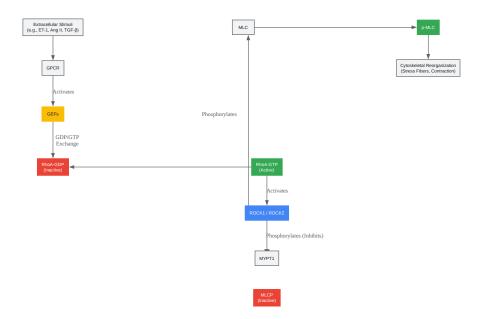


Kinase Target	Rock2-IN-2 IC50 (nM)	Selectivity (ROCK1 IC50 / ROCK2 IC50)
ROCK1	160	7.6-fold
ROCK2	21	

## **The ROCK Signaling Pathway**

The Rho/ROCK signaling pathway is a central regulator of cellular contractility and morphology. The pathway is initiated by the activation of G protein-coupled receptors (GPCRs) by various extracellular stimuli.[1] This leads to the activation of the small GTPase RhoA, which in turn binds to and activates ROCK1 and ROCK2.[3] Activated ROCK kinases phosphorylate multiple downstream substrates, most notably Myosin Phosphatase Target Subunit 1 (MYPT1), which inhibits myosin light chain phosphatase activity.[3] This results in increased phosphorylation of the Myosin Light Chain (MLC), leading to enhanced actomyosin contractility and the formation of stress fibers.[3][5]









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